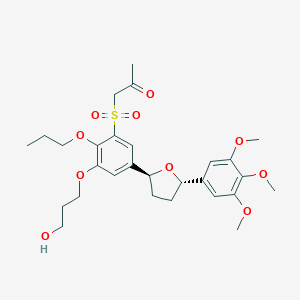

![molecular formula C14H19FO9 B119612 [(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate CAS No. 141395-48-4](/img/structure/B119612.png)

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

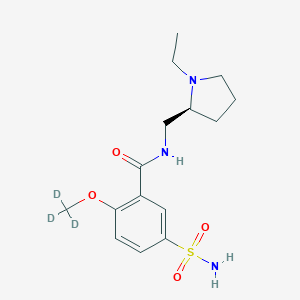

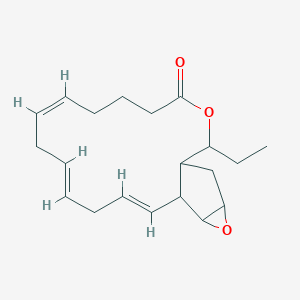

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including multiple acetoxy groups and a fluorine atom, which contribute to its distinct chemical properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may interact with enzymes involved in carbohydrate metabolism.

Pharmacokinetics

Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may be well-absorbed and distributed throughout the body. The presence of the acetate groups could potentially enhance its lipophilicity, aiding in its absorption and distribution.

Action Environment

For instance, extreme pH or temperature conditions could potentially affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-fluoro-2-deoxyglucose tetraacetate are closely related to its structural similarity to glucose. It is transported into cells via glucose transporters (GLUTs), where it undergoes phosphorylation to form 2-fluoro-2-deoxyglucose-6-phosphate . This phosphorylated form is not a suitable substrate for further metabolism, leading to its accumulation within cells . This property makes it a valuable tool for studying glucose metabolism and transport .

Cellular Effects

2-fluoro-2-deoxyglucose tetraacetate has significant effects on cellular processes. It is known to interfere with glycolysis, leading to a decrease in ATP generation . This can impact various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Its accumulation in cells can also be indicative of tissue hypoxia .

Molecular Mechanism

The molecular mechanism of action of 2-fluoro-2-deoxyglucose tetraacetate involves its uptake into cells via GLUTs and subsequent phosphorylation . This results in the formation of 2-fluoro-2-deoxyglucose-6-phosphate, which cannot be further metabolized, leading to its accumulation within cells . This accumulation can interfere with normal cellular metabolism and function .

Temporal Effects in Laboratory Settings

The effects of 2-fluoro-2-deoxyglucose tetraacetate can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 2-fluoro-2-deoxyglucose tetraacetate can vary with different dosages in animal models

Metabolic Pathways

2-fluoro-2-deoxyglucose tetraacetate is involved in the glucose metabolism pathway . After its uptake into cells, it is phosphorylated to form 2-fluoro-2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, it cannot be further metabolized, leading to its accumulation within cells .

Transport and Distribution

2-fluoro-2-deoxyglucose tetraacetate is transported into cells via GLUTs . Once inside the cell, it is phosphorylated and accumulates within the cell due to its inability to be further metabolized . The distribution of this compound within cells and tissues can be visualized using positron emission tomography (PET) imaging .

Subcellular Localization

Given its structural similarity to glucose, it is likely to be found in the cytoplasm where glucose metabolism occurs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common approach includes the protection of hydroxyl groups followed by selective fluorination and acetylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity. For example, oxidation reactions may be conducted at elevated temperatures with strong oxidizing agents, while reduction reactions often occur at lower temperatures with mild reducing agents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate

- (2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl]methyl}tetrahydro-2H-pyran-3-ol

Uniqueness

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate stands out due to its unique combination of acetoxy and fluorine groups. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPRSJXOVDEYLX-GNMOMJPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B119559.png)